molecular formula C17H13Br3N2O4S B13801240 3,5-Dibromo-2-[[[(3-bromo-4-ethoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid

3,5-Dibromo-2-[[[(3-bromo-4-ethoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid

Cat. No.: B13801240
M. Wt: 581.1 g/mol
InChI Key: YQLDWZSZFZKXHW-UHFFFAOYSA-N
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Description

3,5-Dibromo-2-[[[(3-bromo-4-ethoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid is a complex organic compound characterized by its unique structure, which includes multiple bromine atoms and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-2-[[[(3-bromo-4-ethoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid typically involves multiple steps, including bromination, acylation, and amination reactionsThe final steps involve the formation of the thioxomethyl and amino groups under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-2-[[[(3-bromo-4-ethoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3,5-Dibromo-2-[[[(3-bromo-4-ethoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dibromo-4-hydroxybenzoic acid
  • 3,5-Dibromo-2,4-dihydroxybenzoic acid
  • 3,5-Dibromo-4-methoxybenzoic acid

Uniqueness

Compared to similar compounds, 3,5-Dibromo-2-[[[(3-bromo-4-ethoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid is unique due to its specific combination of functional groups and bromine atoms. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C17H13Br3N2O4S

Molecular Weight

581.1 g/mol

IUPAC Name

3,5-dibromo-2-[(3-bromo-4-ethoxybenzoyl)carbamothioylamino]benzoic acid

InChI

InChI=1S/C17H13Br3N2O4S/c1-2-26-13-4-3-8(5-11(13)19)15(23)22-17(27)21-14-10(16(24)25)6-9(18)7-12(14)20/h3-7H,2H2,1H3,(H,24,25)(H2,21,22,23,27)

InChI Key

YQLDWZSZFZKXHW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2Br)Br)C(=O)O)Br

Origin of Product

United States

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